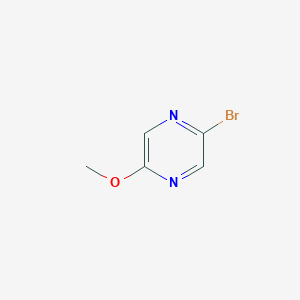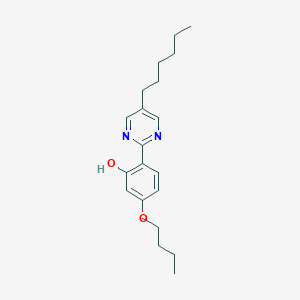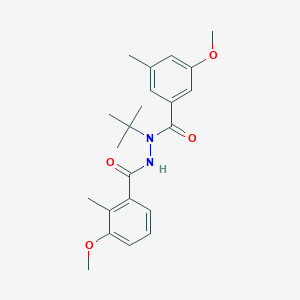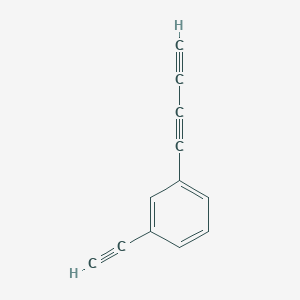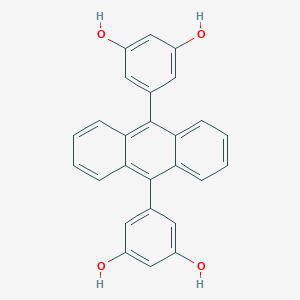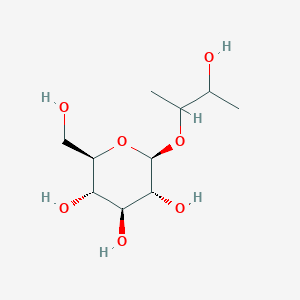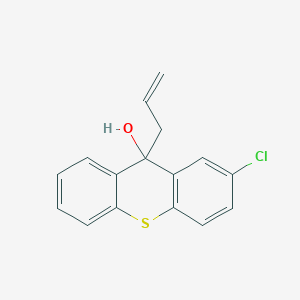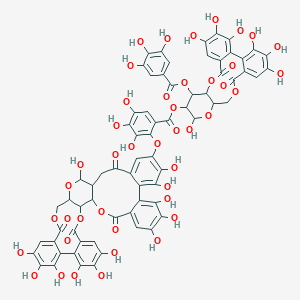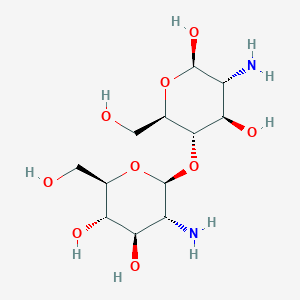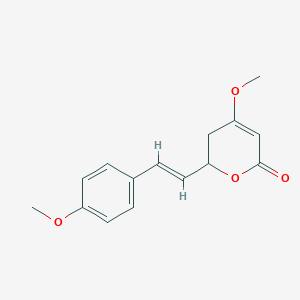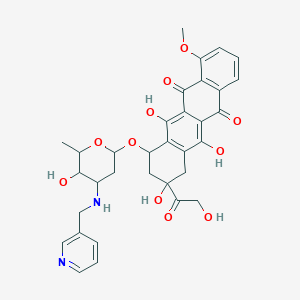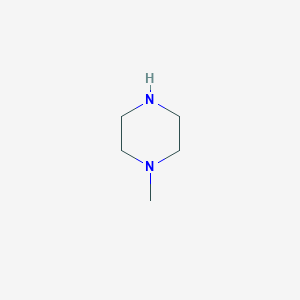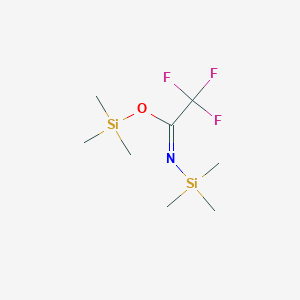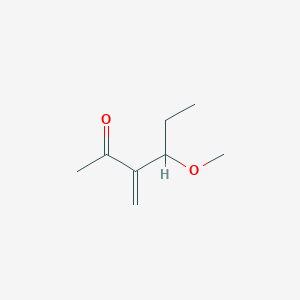
4-Methoxy-3-methylidenehexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methylidenehexan-2-one, also known as MMH, is a chemical compound that belongs to the family of alpha,beta-unsaturated ketones. It is commonly used in the field of organic chemistry and biochemistry due to its unique properties. MMH has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-methylidenehexan-2-one is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. 4-Methoxy-3-methylidenehexan-2-one has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Efectos Bioquímicos Y Fisiológicos
4-Methoxy-3-methylidenehexan-2-one has been shown to have various biochemical and physiological effects. It has been reported to possess antibacterial, antifungal, and antitumor activities. 4-Methoxy-3-methylidenehexan-2-one has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-Methoxy-3-methylidenehexan-2-one has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methoxy-3-methylidenehexan-2-one in lab experiments is its high purity and yield. 4-Methoxy-3-methylidenehexan-2-one is also readily available and relatively inexpensive. However, one limitation of using 4-Methoxy-3-methylidenehexan-2-one is its potential toxicity. 4-Methoxy-3-methylidenehexan-2-one can react with thiols and amines in biological systems, leading to potential toxicity and adverse effects.
Direcciones Futuras
There are several future directions for the use of 4-Methoxy-3-methylidenehexan-2-one in scientific research. One potential direction is the development of 4-Methoxy-3-methylidenehexan-2-one-based drugs for the treatment of various diseases, including cancer and inflammation. 4-Methoxy-3-methylidenehexan-2-one can also be used as a starting material for the synthesis of novel organic compounds with potential biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methoxy-3-methylidenehexan-2-one and its potential toxicity in biological systems.
Métodos De Síntesis
4-Methoxy-3-methylidenehexan-2-one can be synthesized through a variety of methods, including the reaction of 4-methoxy-3-methylbutan-2-one with ethyl vinyl ether and zinc chloride. Another method involves the reaction of 4-methoxy-3-methylbutan-2-one with methyl vinyl ketone and magnesium bromide. Both methods yield 4-Methoxy-3-methylidenehexan-2-one with high purity and yield.
Aplicaciones Científicas De Investigación
4-Methoxy-3-methylidenehexan-2-one has been widely used in scientific research due to its unique properties. It has been used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. 4-Methoxy-3-methylidenehexan-2-one has also been used as a reagent in the synthesis of natural products and as a building block in the preparation of bioactive molecules.
Propiedades
Número CAS |
155882-09-0 |
|---|---|
Nombre del producto |
4-Methoxy-3-methylidenehexan-2-one |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
4-methoxy-3-methylidenehexan-2-one |
InChI |
InChI=1S/C8H14O2/c1-5-8(10-4)6(2)7(3)9/h8H,2,5H2,1,3-4H3 |
Clave InChI |
SWXKKNFBJDGTIY-UHFFFAOYSA-N |
SMILES |
CCC(C(=C)C(=O)C)OC |
SMILES canónico |
CCC(C(=C)C(=O)C)OC |
Sinónimos |
2-Hexanone, 4-methoxy-3-methylene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



